

Combination of Entinostat and Radiotherapy Shows Promise in Enhancing Antitumor Effects

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Compound of Interest

Compound Name: *Entinostat*

Cat. No.: *B1683978*

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Preclinical evidence suggests that the histone deacetylase (HDAC) inhibitor, **Entinostat**, may significantly enhance the efficacy of radiotherapy in treating various cancers by modulating the tumor microenvironment and interfering with DNA damage repair mechanisms. This synergistic interaction, observed in studies on lung carcinoma and rhabdomyosarcoma, presents a compelling case for further clinical investigation.

Entinostat, a class I selective HDAC inhibitor, has been shown to work in concert with radiotherapy to delay tumor growth and improve treatment outcomes in preclinical models. The combination therapy appears to exert its potent antitumor effects through a multi-pronged approach that includes boosting the host immune response against the tumor and directly rendering cancer cells more susceptible to radiation-induced damage.

Two key studies provide significant insights into the synergistic effects of this combination. One study investigated the immunomodulatory role of **Entinostat** with radiotherapy in a murine Lewis lung carcinoma (LL/2) model, while another focused on the radiosensitizing effects of **Entinostat** (also known as MS-275) in rhabdomyosarcoma (RMS) cell lines.

Enhanced Antitumor Immunity in Lung Carcinoma

In the Lewis lung carcinoma model, the combination of **Entinostat** and radiotherapy led to a significant delay in tumor growth compared to either treatment alone.^[1] This enhanced effect was attributed to a favorable shift in the tumor's immune landscape. Specifically, the combination therapy was found to increase the infiltration of cytotoxic CD8+ T cells, which are

crucial for killing cancer cells, while reducing the population of regulatory T cells (Tregs) that suppress the immune response.[2][3]

Transcriptomic analysis revealed that **Entinostat** potentiated radiation-activated pathways, including the JAK/STAT3 and interferon-gamma (IFN- γ) signaling pathways, which are critical for an effective anti-tumor immune response.[2][3]

Increased Radiosensitivity in Rhabdomyosarcoma

In the context of rhabdomyosarcoma, a cancer of soft tissue, **Entinostat** demonstrated the ability to make tumor cells more vulnerable to radiation. The combination of **Entinostat** and radiotherapy was particularly effective in the more aggressive PAX3-FOXO1 fusion-positive rhabdomyosarcoma (FP-RMS) subtype.[4] The study found that **Entinostat**, when combined with radiation, completely prevented the growth of these radio-resistant tumor xenografts.[4]

The underlying mechanism for this increased radiosensitivity involves the inhibition of DNA damage repair and an increase in reactive oxygen species (ROS) within the cancer cells.[4] Furthermore, the combination treatment led to a G2 cell cycle arrest, preventing the cancer cells from proliferating.[4]

Comparative Data on Antitumor Efficacy

The following tables summarize the quantitative data from the aforementioned preclinical studies, highlighting the synergistic effects of combining **Entinostat** with radiotherapy.

Study Model	Treatment Group	Tumor Growth Inhibition	Key Molecular/Cellular Changes
Murine Lewis Lung Carcinoma (LL/2)	Radiotherapy (RT) Alone	Significant delay in tumor growth	Increased infiltration of CD3+, IFN- γ -producing CD4+ and CD8+ T cells
Entinostat + RT	Further enhanced delay in tumor growth	Increased IFN- γ -producing CD8+ T cells; Decreased regulatory T cells (Tregs)	
Rhabdomyosarcoma (RH30, FP-RMS)	Radiotherapy (RT) Alone	No effect on xenograft growth	-
Entinostat Alone	Significant inhibition of tumor growth	-	
Entinostat + RT	Complete prevention of xenograft growth	Increased DNA damage; Inhibition of DNA damage repair; Increased ROS formation; G2 growth arrest	
Rhabdomyosarcoma (RD, FN-RMS)	Entinostat + RT	Partial inhibitory effect on xenografts	Increased DNA damage; Increased ROS formation; G2 growth arrest

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Murine Lewis Lung Carcinoma (LL/2) Xenograft Model

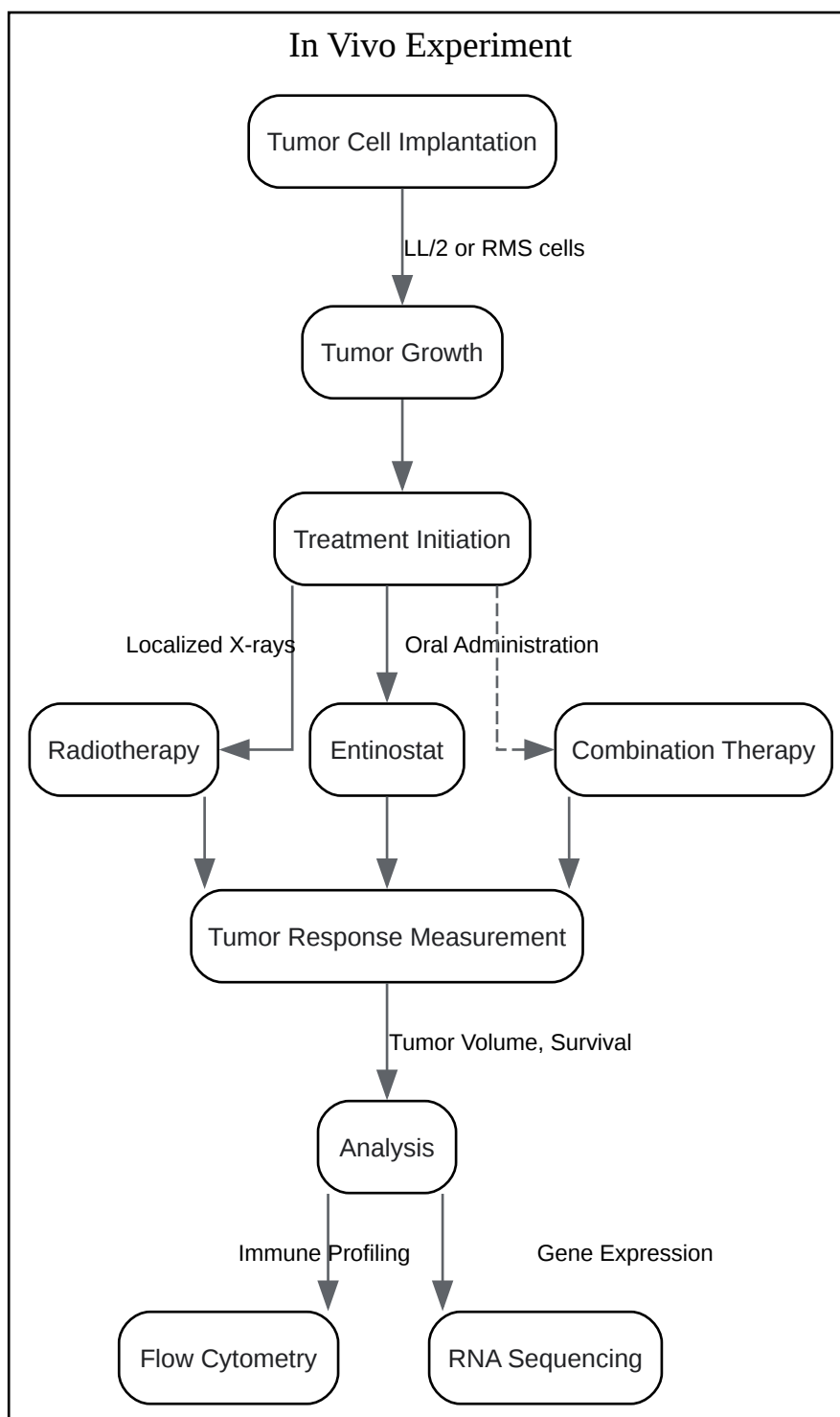
- Cell Line: Murine Lewis lung carcinoma (LL/2) cells.
- Animal Model: C57BL/6 mice.
- Tumor Induction: 1 x 10⁶ LL/2 cells were injected into the right hind legs of the mice.
- **Entinostat** Administration: **Entinostat** was administered orally.
- Radiotherapy: Tumors were irradiated with X-rays (12 Gy administered in two fractions of 6 Gy each) starting 7 days after cell injection.[1][3]
- Analysis: Tumor growth was monitored and measured. Immune cell populations within the tumors were analyzed using flow cytometry. Transcriptomic analysis was performed using RNA sequencing.

Rhabdomyosarcoma (RMS) Xenograft Model

- Cell Lines: Human rhabdomyosarcoma cell lines RH30 (PAX3-FOXO1 fusion-positive) and RD (fusion-negative).
- Animal Model: Immunocompromised mice.
- Tumor Induction: Subcutaneous injection of RMS cells.
- **Entinostat** (MS-275) Administration: **Entinostat** was administered to the mice.
- Radiotherapy: Localized radiation was delivered to the established tumors.
- Analysis: Tumor growth was measured. In vitro assays were conducted to assess colony formation, DNA damage (e.g., γH2AX foci formation), reactive oxygen species (ROS) levels, and cell cycle distribution (flow cytometry).

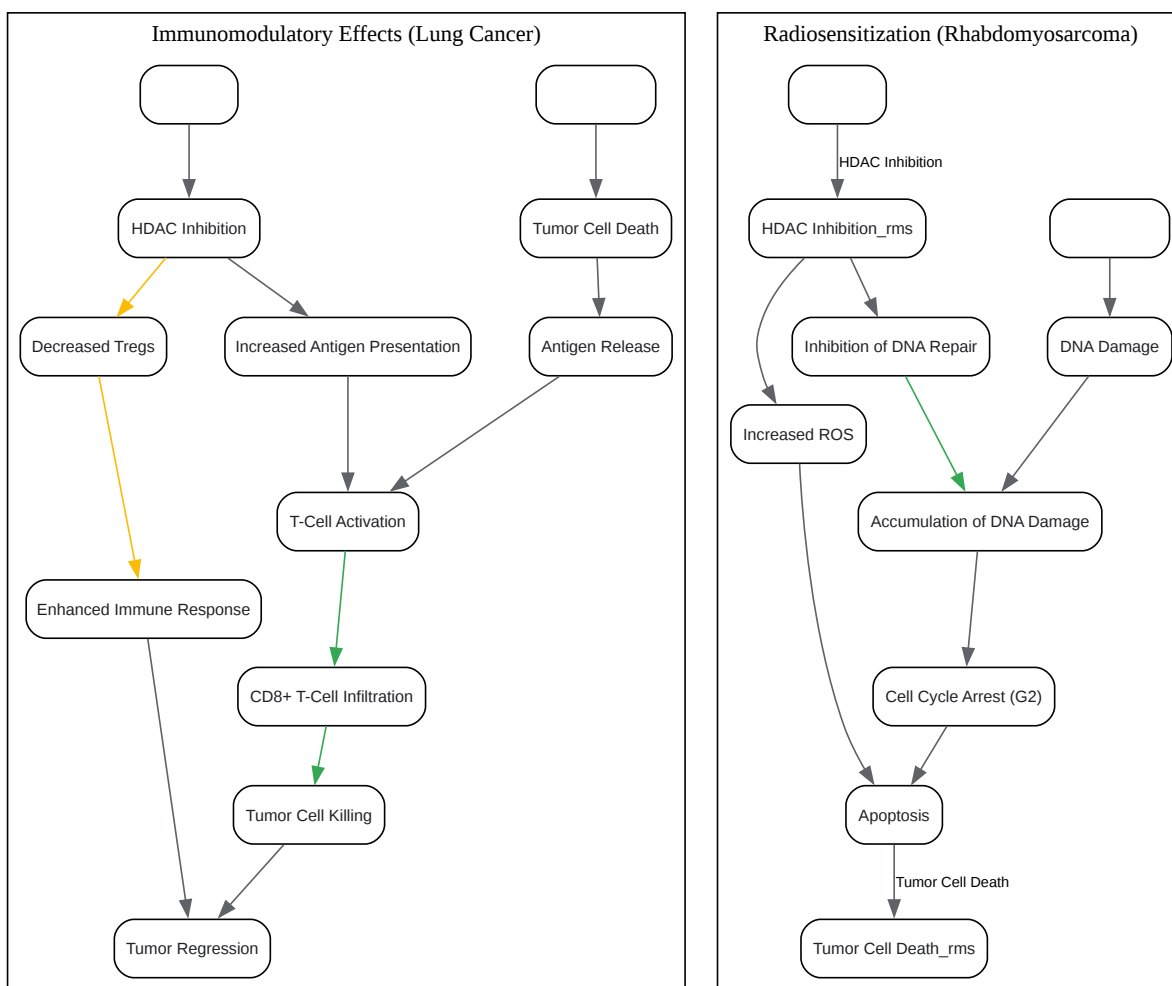
Visualizing the Mechanisms of Action

The following diagrams illustrate the experimental workflow and the proposed signaling pathways through which the combination of **Entinostat** and radiotherapy exerts its synergistic antitumor effects.



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Experimental workflow for in vivo studies.



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Proposed signaling pathways for synergistic effects.

In conclusion, the combination of **Entinostat** and radiotherapy demonstrates significant potential as a cancer treatment strategy. The dual mechanism of enhancing anti-tumor immunity and directly sensitizing cancer cells to radiation provides a strong rationale for its clinical development. Further studies are warranted to optimize dosing and scheduling and to identify patient populations most likely to benefit from this promising combination therapy.

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References

- 1. Immunomodulation of HDAC Inhibitor Entinostat Potentiates the Anticancer Effects of Radiation and PD-1 Blockade in the Murine Lewis Lung Carcinoma Model | MDPI [mdpi.com]
- 2. Immunomodulation of HDAC Inhibitor Entinostat Potentiates the Anticancer Effects of Radiation and PD-1 Blockade in the Murine Lewis Lung Carcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulation of HDAC Inhibitor Entinostat Potentiates the Anticancer Effects of Radiation and PD-1 Blockade in the Murine Lewis Lung Carcinoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MS-275 (Entinostat) Promotes Radio-Sensitivity in PAX3-FOXO1 Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
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